N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety and a 4-(ethylsulfonyl)benzamide group. This structure combines a rigid aromatic system (dihydrobenzo dioxin) with a sulfonamide-functionalized benzamide, which is often associated with biological activity in medicinal chemistry. The ethylsulfonyl group enhances solubility and may influence binding interactions with target proteins, while the thiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-2-29(24,25)15-6-3-13(4-7-15)19(23)22-20-21-16(12-28-20)14-5-8-17-18(11-14)27-10-9-26-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKUMYOGZACHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their broad spectrum antibacterial action . They are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Benzodioxin Core : The starting material is 2,3-dihydrobenzo[b][1,4]dioxin, which undergoes functionalization to introduce the thiazole ring.
- Thiazole Formation : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and amines.
- Benzamide Functionalization : The final step involves acylation to form the benzamide structure.
This multi-step process is crucial as it influences the biological activity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant inhibitory effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | Not specified |
| Micrococcus luteus | Not specified |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an enzyme critical for mycobacterial cell wall biosynthesis. This inhibition is particularly relevant in the context of tuberculosis treatment. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and ethylsulfonyl groups can enhance inhibitory activity .
Cellular Effects
This compound has been shown to influence several cellular processes:
- Cell Proliferation : The compound modulates cell signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains. The results demonstrated significant antimicrobial activity with MIC values comparable to established antibiotics .
Study 2: DprE1 Inhibition
A recent publication detailed the development of a series of DprE1 inhibitors based on this compound's scaffold. The study found that specific analogues exhibited enhanced potency against Mycobacterium tuberculosis in vitro, supporting further investigation for therapeutic applications .
Comparison with Similar Compounds
The compound shares structural motifs with several classes of heterocyclic derivatives, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and dihydrothiazoles. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.
Structural Analogues with 1,3,4-Oxadiazole Cores
Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () exhibit similar dihydrobenzo dioxin and benzamide substituents but differ in their heterocyclic core (oxadiazole vs. thiazole). Key distinctions include:
- Synthesis : Oxadiazoles are synthesized via cyclization of hydrazides, whereas thiazoles often require Hantzsch thiazole synthesis .
- Polarity : The oxadiazole core is less polar than thiazole, impacting solubility and membrane permeability.
- Bioactivity: Oxadiazoles are known Ca²⁺/calmodulin inhibitors (IC₅₀ values: 0.5–5 µM), while thiazole derivatives may target aldose reductase or viral proteins .
Table 1: Comparison of 1,3,4-Oxadiazole and Thiazole Derivatives
Thiazoline Derivatives with Dihydrobenzo Dioxin Moieties
describes 4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a). Key differences include:
- Core Saturation : The target compound has a fully aromatic thiazole ring, while 7a features a 2,3-dihydrothiazole (partially saturated), reducing planarity and altering electronic properties.
- Substituents: 7a includes a hydrazono group and bromophenyl substituent, which may enhance π-π stacking but reduce solubility compared to the ethylsulfonyl group .
Table 2: Thiazoline vs. Thiazole Derivatives
Sulfonamide-Functionalized Triazole Derivatives
highlights 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) . Comparisons include:
- Heterocycle Stability : Triazoles exhibit tautomerism (thione vs. thiol forms), complicating structural analysis, whereas thiazoles are more conformationally stable .
- Sulfonyl Group Placement : The target compound’s ethylsulfonyl is directly attached to benzamide, whereas triazoles feature sulfonyl groups on pendant phenyl rings, altering binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
